molecular formula C9H8BBrF3KO B8003820 Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate

Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate

Cat. No.: B8003820
M. Wt: 318.97 g/mol
InChI Key: JFDNFKSQVMYNCW-UHFFFAOYSA-N
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Description

Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Crystallization techniques are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

In Suzuki–Miyaura cross-coupling reactions, this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like THF or dimethylformamide (DMF) at elevated temperatures .

Major Products

The major products formed from these reactions are biaryl or styrene derivatives, depending on the nature of the halide used in the coupling reaction .

Mechanism of Action

The mechanism of action of Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate in Suzuki–Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include:

This compound stands out due to its specific substituents, which provide unique reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

potassium;[3-(4-bromophenyl)-3-oxopropyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BBrF3O.K/c11-8-3-1-7(2-4-8)9(15)5-6-10(12,13)14;/h1-4H,5-6H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDNFKSQVMYNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)C1=CC=C(C=C1)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BBrF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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